(R)-1-(3-(Ethylamino)piperidin-1-yl)ethanone
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Overview
Description
®-1-(3-(Ethylamino)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of an ethylamino group attached to a piperidine ring, which is further connected to an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-(Ethylamino)piperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with ethylamine under controlled conditions. One common method involves the use of a piperidine derivative as a starting material, which is then reacted with ethylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of ®-1-(3-(Ethylamino)piperidin-1-yl)ethanone can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the risk of hazardous reactions.
Chemical Reactions Analysis
Types of Reactions
®-1-(3-(Ethylamino)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The ethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-1-(3-(Ethylamino)piperidin-1-yl)ethanone can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
®-1-(3-(Ethylamino)piperidin-1-yl)ethanone has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(3-(Ethylamino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Methylamino)piperidin-1-yl)ethanone: Similar structure but with a methylamino group instead of an ethylamino group.
1-(3-(Dimethylamino)piperidin-1-yl)ethanone: Contains a dimethylamino group.
1-(3-(Propylamino)piperidin-1-yl)ethanone: Features a propylamino group.
Uniqueness
®-1-(3-(Ethylamino)piperidin-1-yl)ethanone is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[(3R)-3-(ethylamino)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-3-10-9-5-4-6-11(7-9)8(2)12/h9-10H,3-7H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUXPSNVAUNTFK-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCCN(C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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